

2-Methoxy-4-nitro-1-(trifluoromethyl)benzene material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxy-4-nitro-1-(trifluoromethyl)benzene

Cat. No.: B1591775

[Get Quote](#)

An In-depth Technical Guide to the Material Safety Data Sheet for Methoxy-Nitro-Trifluoromethyl-Benzene Isomers

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of key isomers of methoxy-nitro-trifluoromethyl-benzene. As these compounds are frequently utilized in specialized research and development, particularly in the synthesis of novel pharmaceutical agents and advanced materials, a deep understanding of their properties is paramount for ensuring laboratory safety and experimental integrity.

This document moves beyond a simple recitation of safety data sheet (SDS) information. It aims to provide researchers, scientists, and drug development professionals with the rationale behind the safety protocols, grounded in the chemical nature of these substituted nitroaromatic compounds.

A Note on Isomer Specificity

The nomenclature "**2-Methoxy-4-nitro-1-(trifluoromethyl)benzene**" can be ambiguous. For the purpose of this guide, and to ensure the highest degree of accuracy, we will focus on the safety data for well-documented isomers, primarily:

- 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene (CAS No. 654-76-2), also known as 4-Nitro-2-(trifluoromethyl)anisole.

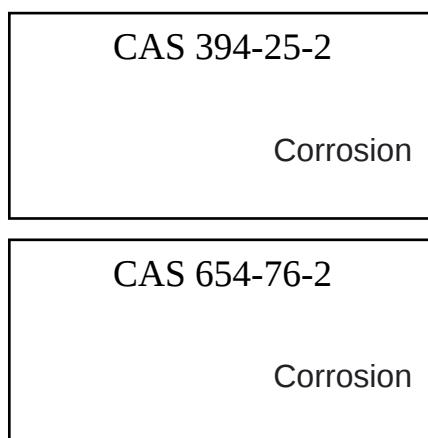
- 1-Methoxy-2-nitro-4-(trifluoromethyl)benzene (CAS No. 394-25-2), also known as 2-Nitro-4-(trifluoromethyl)anisole.

Data for other related isomers and the parent compound, anisole, will be used to provide a broader context for safety and handling, with the specific compound being clearly identified. It is imperative for researchers to verify the CAS number of the specific isomer they are using and consult its corresponding SDS.

Section 1: Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of these molecules is the first step in a robust safety assessment. The presence of a nitro group, a trifluoromethyl group, and a methoxy group on a benzene ring dictates the reactivity, stability, and potential biological activity of these compounds.

Table 1: Physicochemical Data of Key Isomers


Property	1-Methoxy-4-nitro-2-(trifluoromethyl)benzene	1-Methoxy-2-nitro-4-(trifluoromethyl)benzene
CAS Number	654-76-2[1]	394-25-2[2][3]
Synonyms	4-Nitro-2-(trifluoromethyl)anisole[1]	2-Nitro-4-(trifluoromethyl)anisole[3]
Molecular Formula	C ₈ H ₆ F ₃ NO ₃ [1]	C ₈ H ₆ F ₃ NO ₃ [2][3]
Molecular Weight	221.13 g/mol [1]	221.14 g/mol
Appearance	Data not specified	Yellow Powder/Solid[3]
Boiling Point	Data not specified	Data not specified

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The isomers in question present significant hazards that necessitate stringent control measures.

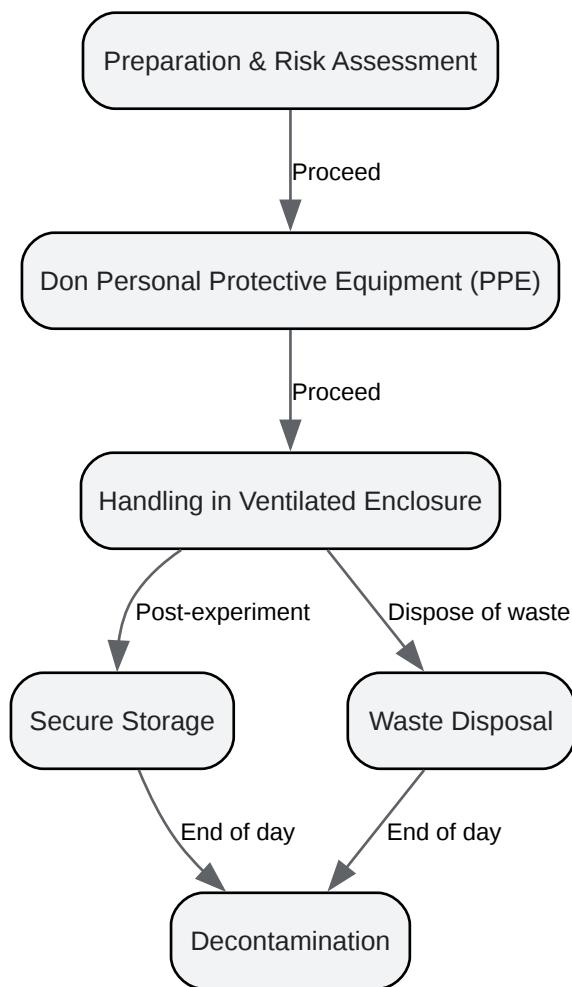
The primary hazard associated with these compounds is their corrosive nature. This is a direct consequence of the chemical properties imparted by the substituent groups on the benzene ring. The electron-withdrawing nature of the nitro and trifluoromethyl groups makes the aromatic system susceptible to nucleophilic attack and can influence its interaction with biological tissues.

Diagram 1: GHS Hazard Pictograms for Methoxy-Nitro-Trifluoromethyl-Benzene Isomers

[Click to download full resolution via product page](#)

Caption: GHS Pictograms for Key Isomers.

Table 2: GHS Hazard Classification


Hazard Class	CAS 654-76-2 (1-Methoxy-4-nitro-2-(trifluoromethyl)benzene)	CAS 394-25-2 (1-Methoxy-2-nitro-4-(trifluoromethyl)benzene)
Signal Word	Danger[1]	Danger[3]
Skin Corrosion/Irritation	Category 1B: Causes severe skin burns and eye damage (H314)[1]	Causes severe skin burns and eye damage (H314)[3]
Serious Eye Damage/Irritation	Category 1: Causes serious eye damage (H318)[1]	Causes severe skin burns and eye damage (H314)[3]

It is also critical to consider the hazards associated with the broader class of nitroaromatic compounds. For instance, 2-Nitroanisole is classified as potentially carcinogenic (Category 1B, H350) and harmful if swallowed (Acute Toxicity, Oral, Category 4, H302)[4]. Similarly, 4-Nitroanisole is suspected of causing genetic defects and cancer[5]. While these classifications are not currently applied to the specific isomers that are the focus of this guide, this information underscores the need for cautious handling to minimize long-term exposure.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is essential when working with these reactive compounds. The following protocols are designed to minimize exposure and mitigate risk.

Diagram 2: Laboratory Workflow for Safe Handling

[Click to download full resolution via product page](#)

Caption: Workflow for Safe Handling of Hazardous Chemicals.

Engineering Controls

- Ventilation: All manipulations of these compounds should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[4][6][7]
- Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal and ocular exposure.

- Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]
- Skin Protection:
 - Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[4]
 - Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
 - Protective Suit: For larger scale operations or in the event of a spill, a complete chemical-resistant suit may be necessary.[4]

Handling Procedures

- Avoid contact with skin, eyes, and clothing.[4]
- Avoid inhalation of dust or vapors.[4]
- Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4][7]
- Keep containers tightly closed when not in use.[3][6]

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required to minimize harm.

First-Aid Measures

Table 3: First-Aid Protocols

Exposure Route	Procedure
Inhalation	Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [3][8]
Skin Contact	Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[3][8]
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8]
Ingestion	Do NOT induce vomiting. Rinse the mouth with water. If the individual is conscious, have them drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]

Fire-Fighting Measures

- **Extinguishing Media:** Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][6][7]
- **Specific Hazards:** Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NO_x), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride.[5]
- **Protective Equipment:** Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[4][8]

Accidental Release Measures

- Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation. Wear appropriate personal protective equipment as outlined in Section 3.[4]
- Containment and Cleanup: For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.[4][7]
- Environmental Precautions: Prevent the material from entering drains or waterways.[4][7]

Section 5: Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

- Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container. The storage area should be designated for corrosive materials.[3] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]
- Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local regulations. This material may be considered a hazardous waste and require disposal by a licensed professional waste disposal service.[3][8]

Section 6: Toxicological Information

While comprehensive toxicological data for these specific isomers is limited, the available information and data from related compounds indicate significant potential for adverse health effects.

- Acute Toxicity: Harmful if swallowed.[4]
- Skin Corrosion/Irritation: Causes severe skin burns.[1][3]
- Eye Damage/Irritation: Causes serious eye damage.[1][3]
- Carcinogenicity and Mutagenicity: Related nitroaromatic compounds are suspected of being carcinogenic and mutagenic.[4][5] Although not confirmed for these specific isomers, this potential should be considered in the overall risk assessment and handling procedures.

Conclusion

The methoxy-nitro-trifluoromethyl-benzene isomers are valuable research chemicals that demand a high level of respect and caution. Their corrosive nature and the potential for long-term health effects associated with the broader class of nitroaromatic compounds necessitate the stringent application of the safety protocols outlined in this guide. By understanding the chemical principles that drive these hazards, researchers can implement effective control measures to ensure a safe and productive laboratory environment. Always prioritize consulting the specific Safety Data Sheet for the exact isomer and batch you are working with.

References

- PubChem. 4-Nitro-2-(trifluoromethyl)anisole | C8H6F3NO3 | CID 69562. [\[Link\]](#)
- 2a biotech. **2-METHOXY-4-NITRO-1-(TRIFLUOROMETHYL)BENZENE**. [\[Link\]](#)
- MicroChem. Material Safety Data Sheet - Organic Polymer Solution. [\[Link\]](#)
- Matrix Fine Chemicals. 1-METHOXY-2-NITRO-4-(TRIFLUOROMETHYL)BENZENE. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Nitro-2-(trifluoromethyl)anisole | C8H6F3NO3 | CID 69562 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 1-METHOXY-2-NITRO-4-(TRIFLUOROMETHYL)BENZENE | CAS 394-25-2 [matrix-fine-chemicals.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]

- To cite this document: BenchChem. [2-Methoxy-4-nitro-1-(trifluoromethyl)benzene material safety data sheet (MSDS)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1591775#2-methoxy-4-nitro-1-trifluoromethyl-benzene-material-safety-data-sheet-msds\]](https://www.benchchem.com/product/b1591775#2-methoxy-4-nitro-1-trifluoromethyl-benzene-material-safety-data-sheet-msds)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com